molecular formula C17H23N5O2S2 B11242007 2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11242007
M. Wt: 393.5 g/mol
InChI Key: HOAWUPBLVQWDCX-UHFFFAOYSA-N
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Description

2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a thiadiazole ring, a tert-butylcarbamoyl group, and a dimethylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity . This interaction can disrupt the enzyme’s function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit urease with high specificity and potency makes it a valuable compound for further research and development .

Properties

Molecular Formula

C17H23N5O2S2

Molecular Weight

393.5 g/mol

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C17H23N5O2S2/c1-10-7-6-8-12(11(10)2)18-13(23)9-25-16-22-21-15(26-16)19-14(24)20-17(3,4)5/h6-8H,9H2,1-5H3,(H,18,23)(H2,19,20,21,24)

InChI Key

HOAWUPBLVQWDCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C)C

Origin of Product

United States

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